molecular formula C23H21N3O4 B7695351 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

Número de catálogo B7695351
Peso molecular: 403.4 g/mol
Clave InChI: KENAQBPHRWJFLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, also known as DPP-4 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of oxadiazoles and has been found to have a range of biochemical and physiological effects. In

Mecanismo De Acción

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors involves the inhibition of the enzyme 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors have a range of biochemical and physiological effects, including improved glycemic control, increased insulin secretion, decreased glucagon secretion, improved beta-cell function, and reduced inflammation. They have also been found to have beneficial effects on the cardiovascular system, including improved endothelial function and reduced arterial stiffness.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole in laboratory experiments include its high purity and good yield, making it suitable for use in a range of experiments. However, limitations include the need for specialized equipment and expertise to synthesize the compound, as well as the potential for variability in results due to differences in experimental conditions.

Direcciones Futuras

Future research on 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole may focus on further exploring its potential therapeutic applications in the treatment of type 2 diabetes mellitus, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, research may focus on developing more efficient synthesis methods and exploring the potential for modifying the compound to improve its efficacy and reduce potential side effects.
Conclusion
5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, also known as 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, leading to improved glycemic control and beneficial effects on the cardiovascular system. While there are limitations to its use in laboratory experiments, further research may explore its potential therapeutic applications and develop more efficient synthesis methods.

Métodos De Síntesis

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazol-5-amine with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The product is obtained in good yield and high purity, making it suitable for use in laboratory experiments.

Aplicaciones Científicas De Investigación

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme dipeptidyl peptidase-4 (5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole, these hormones are allowed to remain active for longer periods, leading to increased insulin secretion and decreased glucagon secretion, resulting in improved glycemic control.

Propiedades

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-4-29-23-17(11-12-18(24-23)15-8-6-5-7-9-15)21-25-22(30-26-21)16-10-13-19(27-2)20(14-16)28-3/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENAQBPHRWJFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3,4-Dimethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-2-ethoxy-6-phenyl-pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.